molecular formula C8H19Cl2N B12958333 6-Chloro-N,N-dimethylhexan-1-amine hydrochloride

6-Chloro-N,N-dimethylhexan-1-amine hydrochloride

Katalognummer: B12958333
Molekulargewicht: 200.15 g/mol
InChI-Schlüssel: HRXWJKCZVIVUBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-N,N-dimethylhexan-1-amine hydrochloride is an organic compound with the molecular formula C8H18ClN. It is a derivative of hexanamine, where the amine group is substituted with a chlorine atom and two methyl groups. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N-dimethylhexan-1-amine hydrochloride typically involves the reaction of 6-chlorohexan-1-amine with dimethylamine. The reaction is carried out under controlled conditions to ensure the proper substitution of the amine group. The general reaction can be represented as:

[ \text{6-chlorohexan-1-amine} + \text{dimethylamine} \rightarrow \text{6-Chloro-N,N-dimethylhexan-1-amine} ]

The reaction is usually performed in an organic solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-N,N-dimethylhexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of secondary or primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 6-hydroxy-N,N-dimethylhexan-1-amine, 6-cyano-N,N-dimethylhexan-1-amine, and 6-thio-N,N-dimethylhexan-1-amine.

    Oxidation Reactions: The major product is 6-Chloro-N,N-dimethylhexan-1-amine oxide.

    Reduction Reactions: Products include N,N-dimethylhexan-1-amine and hexan-1-amine.

Wissenschaftliche Forschungsanwendungen

6-Chloro-N,N-dimethylhexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 6-Chloro-N,N-dimethylhexan-1-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the dimethylamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chlorohexan-1-amine: Lacks the dimethylamine substitution.

    N,N-Dimethylhexan-1-amine: Lacks the chlorine substitution.

    6-Hydroxy-N,N-dimethylhexan-1-amine: Hydroxy group instead of chlorine.

Uniqueness

6-Chloro-N,N-dimethylhexan-1-amine hydrochloride is unique due to the presence of both the chlorine atom and the dimethylamine group This combination imparts specific chemical properties and reactivity that are not observed in the similar compounds listed above

Eigenschaften

Molekularformel

C8H19Cl2N

Molekulargewicht

200.15 g/mol

IUPAC-Name

6-chloro-N,N-dimethylhexan-1-amine;hydrochloride

InChI

InChI=1S/C8H18ClN.ClH/c1-10(2)8-6-4-3-5-7-9;/h3-8H2,1-2H3;1H

InChI-Schlüssel

HRXWJKCZVIVUBN-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCCCCCl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.